7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H7FO4, has a molecular weight of 222.17 g/mol .
Scientific Research Applications
7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
The primary targets of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid are currently unknown. This compound belongs to the coumarin family, which is known to interact with a variety of biological targets
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, including hydrogen bonding and aromatic stacking interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Coumarins have been reported to affect a wide range of pathways, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
It has been suggested that coumarin-3-carboxylic acid has high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
Some analogs of 2h/4h-chromenes have been reported to trigger cell apoptosis by caspase3/7 activation and executioner of dna fragmentation, and also caused a substantial reduction in the cell invasion and cell migration percentage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, air velocity can impact the distribution of the compound in an extraction process . Additionally, the compound’s stability could be affected by storage conditions .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoro-4-methylcoumarin with suitable carboxylating agents. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and hydroxyl derivatives .
Comparison with Similar Compounds
- 7-Chloro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- 7-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- 7-Ethynyl-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to its analogs, 7-fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
7-fluoro-4-methyl-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO4/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRKTBCYYSNKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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